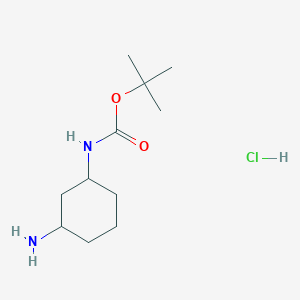![molecular formula C22H22N4O2S B2520398 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 1053080-25-3](/img/structure/B2520398.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3K plays a crucial role in cellular functions such as growth and survival, and its aberrant activation is associated with many disease states, including cancer . HDAC, on the other hand, is known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
This compound acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . It shows inhibitory activities against both PI3K and HDAC , thereby affecting the functions of these enzymes and leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound affects the PI3K pathway, which is often aberrantly activated in many disease states, including tumor cells . By inhibiting PI3K, the compound can potentially disrupt this pathway and its downstream effects, which include promoting cell growth and survival . Additionally, by inhibiting HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks .
Pharmacokinetics
The development of pi3k inhibitors from novel compound classes, such as this one, should lead to differential pharmacological and pharmacokinetic profiles .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cell lines, as demonstrated in cellular assays . This suggests that the compound could potentially inhibit cell growth and proliferation, particularly in the context of cancer.
Biochemische Analyse
Biochemical Properties
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the phosphoinositide 3-kinase (PI3K) pathway, which is essential for cell growth, proliferation, and survival . The compound inhibits the activity of PI3K, thereby disrupting the signaling cascade that promotes cancer cell growth. Additionally, it has been shown to interact with histone deacetylases (HDACs), leading to epigenetic modifications that further inhibit cancer cell proliferation .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, this compound induces apoptosis by inhibiting the PI3K pathway and HDACs, leading to cell cycle arrest and programmed cell death . It also affects cell signaling pathways, such as the AKT/mTOR pathway, which is crucial for cell survival and metabolism. By inhibiting these pathways, the compound reduces cancer cell viability and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical step in the PI3K/AKT signaling pathway . Additionally, the compound inhibits HDACs by binding to their catalytic domain, leading to the accumulation of acetylated histones and altered gene expression . These molecular interactions result in the suppression of cancer cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis . Resistance mechanisms may develop over time, necessitating combination therapies to maintain efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall therapeutic effects of the compound. Additionally, the compound affects metabolic flux by inhibiting key enzymes in the PI3K/AKT pathway, altering the levels of metabolites involved in cell growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound accumulates in specific tissues, such as the liver and tumor sites, where it exerts its therapeutic effects . The distribution pattern is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PI3K and HDACs . Additionally, it may be transported to the nucleus, where it influences gene expression by modulating histone acetylation . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-13(2)19-21(28)26-20(25-19)16-6-4-5-7-17(16)24-22(26)29-12-18(27)23-15-10-8-14(3)9-11-15/h4-11,13,19H,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJIDGNZLESIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
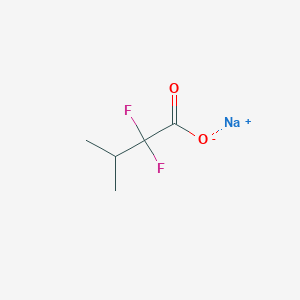
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)
![4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine](/img/structure/B2520318.png)
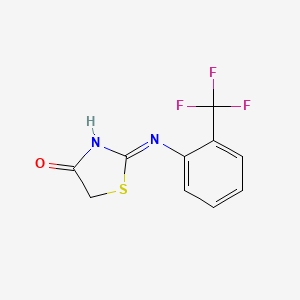
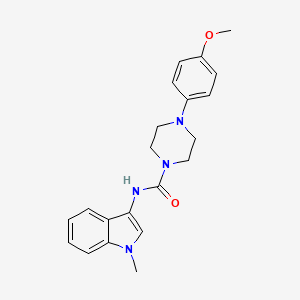
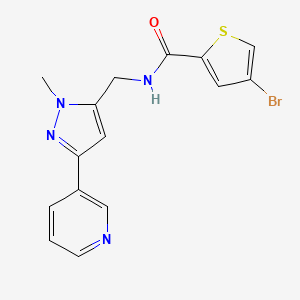
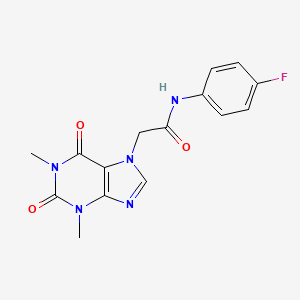
![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
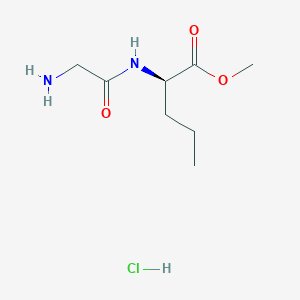
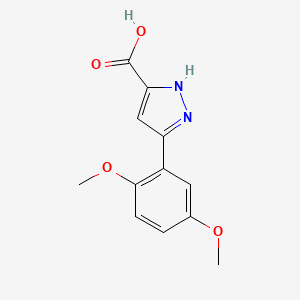
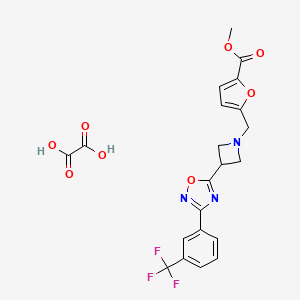
![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
